molecular formula C12H10F2N4O4S B11788707 Ethyl 4-((5-(difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-3-nitrobenzoate

Ethyl 4-((5-(difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-3-nitrobenzoate

Cat. No.: B11788707
M. Wt: 344.30 g/mol
InChI Key: SLJQLOWZOIKVIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-((5-(difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-3-nitrobenzoate is a complex organic compound that features a triazole ring, a nitrobenzene moiety, and a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((5-(difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-3-nitrobenzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

    Cyclization: The triazole ring can be involved in further cyclization reactions to form more complex heterocycles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

    Cyclization: Cyclization reactions often require catalysts such as palladium or copper.

Major Products

    Reduction of Nitro Group: Amino derivatives.

    Substitution of Difluoromethyl Group: Various substituted triazole derivatives.

    Cyclization Products: Complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of Ethyl 4-((5-(difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-3-nitrobenzoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-((5-(difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-3-nitrobenzoate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C12H10F2N4O4S

Molecular Weight

344.30 g/mol

IUPAC Name

ethyl 4-[[5-(difluoromethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-3-nitrobenzoate

InChI

InChI=1S/C12H10F2N4O4S/c1-2-22-11(19)6-3-4-8(7(5-6)18(20)21)23-12-15-10(9(13)14)16-17-12/h3-5,9H,2H2,1H3,(H,15,16,17)

InChI Key

SLJQLOWZOIKVIG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)SC2=NNC(=N2)C(F)F)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.